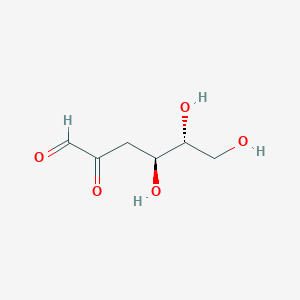

3-Deoxyglucosone

概要

説明

3-デオキシグルコソンは、糖尿病のマーカーとして注目されている、反応性の高いジカルボニル糖です。これは、グルコースがタンパク質中に存在するリジンまたはアルギニンの第一級アミノ基と反応するメイラード反応によって形成されます。 この化合物は、糖尿病、アテローム性動脈硬化症、高血圧、アルツハイマー病、炎症、老化などのさまざまな病気の原因となる、高度糖化最終生成物 (AGEs) の形成に関与しているため、重要です。 .

準備方法

合成ルートと反応条件: 3-デオキシグルコソンは、タンパク質中のアミノ基とグルコースの非酵素的反応であるメイラード反応によって自然に生成されます。 この反応は、制御されていない糖尿病など、グルコース濃度が高い条件下で加速されます。 .

工業的製造方法: 3-デオキシグルコソンの工業的製造は、一般的に、グルコースを特定の条件下でアミノ酸と反応させて目的の化合物を得る、制御されたメイラード反応を含みます。 温度やpHなどの反応条件は、3-デオキシグルコソンの収率と純度を最適化するために慎重に監視されます。 .

化学反応の分析

反応の種類: 3-デオキシグルコソンは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: これは、さまざまな酸化生成物を形成するために酸化できます。

還元: これは、対応するアルコールを形成するために還元できます。

置換: これは、求核剤と反応して置換生成物を形成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムが含まれます。

置換: アミンやチオールなどの求核剤は、置換反応で一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、イミダゾロン、ピラリン、N6-(カルボキシメチル)リジン、ペントシジンなどの高度糖化最終生成物 (AGEs) が含まれます。 .

4. 科学研究における用途

3-デオキシグルコソンは、次のものを含む、幅広い科学研究における用途があります。

科学的研究の応用

Role in Diabetes and Glycation Reactions

3-Deoxyglucosone is primarily recognized for its involvement in the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. In diabetic patients, elevated levels of 3-DG contribute to oxidative stress and vascular damage through the production of AGEs such as Nε-carboxymethyllysine (CML) and pentosidine .

Case Study: Glycation of Histones

A study investigated the glycation of calf thymus histone H3 by 3-DG, revealing that this process leads to significant structural modifications and the formation of AGEs. The results indicated that the glycation of histones could compromise chromatin structure and function, potentially contributing to secondary complications associated with diabetes .

Food Science Applications

In food science, this compound is studied for its role in non-enzymatic browning reactions, which are crucial for flavor and color development in processed foods. It is a key intermediate in the Maillard reaction, where it can influence the sensory qualities of food products.

Case Study: Non-Enzymatic Browning

Research has shown that 3-DG significantly affects the fluorescence intensity of Maillard reaction products when interacting with proteins like bovine serum albumin and lysozyme. This suggests that 3-DG accelerates the Maillard reaction, enhancing browning and flavor development in food products .

This compound exhibits various biological activities, including cellular toxicity and apoptosis induction. It has been shown to react rapidly with protein amino groups, leading to modifications that can disrupt normal cellular functions.

Potential Therapeutic Applications

Given its role in glycation and oxidative stress, this compound is being explored for potential therapeutic applications. Inhibitors targeting its pathways may offer benefits in managing diabetes-related complications.

Research Insights

Studies indicate that aldose reductase inhibitors can reduce levels of 3-DG and associated AGEs in erythrocytes, suggesting a therapeutic pathway for mitigating diabetic complications .

Summary Table: Applications of this compound

作用機序

3-デオキシグルコソンは、主に高度糖化最終生成物 (AGEs) の形成を通じてその効果を発揮します。これは、タンパク質のアミノ基と反応してAGEsを形成し、タンパク質の構造と機能を変える可能性があります。このプロセスは、糖尿病など、グルコース濃度が高い条件下で加速されます。 AGEs の形成は、血管の損傷や炎症など、糖尿病のさまざまな合併症の原因となります。 .

類似の化合物:

メチルグリオキサール: AGEs の形成に関与する別の反応性の高いジカルボニル化合物。

グリオキサール: AGEs を形成する、より単純なジカルボニル化合物。

フルクトサミン: 3-デオキシグルコソンと同様に、タンパク質中のアミノ基とグルコースの反応によって形成される化合物。

独自性: 3-デオキシグルコソンは、メイラード反応による特定の形成経路と、AGEs の形成における重要な役割により、ユニークです。 糖尿病状態におけるその上昇したレベルは、糖尿病とその合併症の貴重なバイオマーカーとなっています。 .

類似化合物との比較

Methylglyoxal: Another reactive dicarbonyl compound involved in the formation of AGEs.

Glyoxal: A simpler dicarbonyl compound that also forms AGEs.

Fructosamine: A compound formed from the reaction of glucose with amino groups in proteins, similar to 3-Deoxy Glucosone.

Uniqueness: 3-Deoxy Glucosone is unique due to its specific formation pathway via the Maillard reaction and its significant role in the formation of AGEs. Its elevated levels in diabetic conditions make it a valuable biomarker for diabetes and its complications .

生物活性

3-Deoxyglucosone (3-DG) is a dicarbonyl compound that plays a significant role in the glycation process, leading to the formation of advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, particularly in diabetes and its complications. This article reviews the biological activity of 3-DG, focusing on its effects on cellular mechanisms, metabolic pathways, and potential therapeutic implications.

Overview of this compound

3-DG is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during food processing and cooking. It is also produced in vivo from glucose metabolism, especially under hyperglycemic conditions. Its reactivity with proteins can lead to significant modifications, impacting protein structure and function.

Glycation and Formation of AGEs

The glycation of proteins by 3-DG results in the formation of AGEs, which are known to contribute to diabetic complications such as nephropathy, retinopathy, and cardiovascular diseases. The mechanism involves the non-enzymatic reaction between 3-DG and amino groups of proteins, leading to structural changes that can disrupt normal cellular functions.

Key Findings on Glycation

- Histone Glycation : A study demonstrated that 3-DG can glycate histone H1 proteins, affecting their secondary structure and potentially compromising chromatin integrity. This alteration may influence gene expression related to diabetic complications .

- AGE Formation : Research indicates that 3-DG is a potent glycating agent compared to other dicarbonyls like methylglyoxal. It reacts rapidly with lysine and arginine residues on proteins, forming AGEs such as Nε-carboxymethyl lysine and pentosidine .

Impact on Intestinal Microbiota

In a study involving prediabetic rats treated with 3-DG, alterations in intestinal microbiota composition were observed. The treatment led to an increase in Proteobacteria abundance while reducing levels of beneficial bacteria. This dysbiosis was associated with impaired glucose metabolism and increased levels of lipopolysaccharides (LPS), suggesting a link between dietary 3-DG intake and metabolic disorders .

Cellular Mechanisms

Research has shown that 3-DG influences various cellular pathways:

- Oxidative Stress : 3-DG has been linked to increased oxidative stress in cells, contributing to apoptosis through the activation of caspases .

- Insulin Resistance : Elevated levels of 3-DG have been correlated with insulin resistance in diabetic models. It affects insulin signaling pathways by modifying key proteins involved in glucose metabolism .

Case Studies

- Prediabetes Model : In a controlled study on rats induced with prediabetes through high-fat diets, administration of 50 mg/kg of 3-DG for two weeks resulted in significant metabolic dysfunctions. The study highlighted changes in plasma GLP-2 levels and increased fasting glucose levels, linking dietary 3-DG to prediabetic conditions .

- Histone Modification : Another study focused on the effects of 3-DG on histone proteins indicated that glycation by 3-DG could lead to altered gene expression patterns associated with diabetic complications .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Intestinal Microbiota | Increased Proteobacteria; decreased beneficial bacteria | Links dietary intake of 3-DG to metabolic disorders |

| Histone Glycation | Structural changes in H1 histone due to glycation | Potential impacts on gene regulation |

| Metabolic Dysfunction | Impaired glucose tolerance and increased LPS levels | Suggests role in development of prediabetes |

特性

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193820 | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-27-9, 30382-30-0 | |

| Record name | 3-Deoxyglucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Hexosulose, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxy-D-glucosone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEOXYGLUCOSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。